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Compound of Interest

2-(3-Bromo-phenoxy)-
Compound Name:
phenylamine

Cat. No.: B14769367

A Privileged Diaryl Ether Scaffold for Medicinal Chemistry

Executive Summary

2-(3-Bromophenoxy)aniline (CAS: 1019442-00-2) acts as a critical intermediate in the synthesis
of bioactive diaryl ethers. Structurally, it consists of an aniline moiety linked via an ether bridge
to a meta-brominated phenyl ring.[1] This "vicinal diaryl" architecture is a privileged scaffold in
drug discovery, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs
(NSAIDs), kinase inhibitors, and agrochemicals.[1]

For researchers, this molecule offers two distinct vectors for diversification:

e The Primary Amine (-NHz): Available for amide coupling, sulfonylation, or heterocyclization
(e.g., into dibenzoxazepines).[1]

e The Aryl Bromide (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig) to expand chemical space.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8]

Nomenclature & Identifiers
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Parameter Data

IUPAC Name 2-(3-Bromophenoxy)aniline

PubChem CID 28401734

CAS Number 1019442-00-2

Molecular Formula C12H10BrNO

SMILES C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)Br
InChl Key DUOANANYKYXIQY-UHFFFAOYSA-N

Physicochemical Properties

Data derived from computational consensus and structural analogs.

Property Value Significance

Fragment-based drug
Molecular Weight 264.12 g/mol discovery (FBDD) compliant
(<300 Da).

High lipophilicity; likely requires
LogP (Predicted) ~3.5-3.8 formulation optimization for

bioavailability.

Key interaction point for

H-Bond Donors 1 (NH-2) o

receptor binding pockets.

Facilitates hydrogen bonding
H-Bond Acceptors 2(0O,N)

networks.[1]

Low flexibility suggests
Rotatable Bonds 2

favorable entropy of binding.

Synthetic Methodology

The synthesis of 2-(3-Bromophenoxy)aniline is a two-stage process involving a Nucleophilic
Aromatic Substitution (
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) followed by a chemoselective reduction.

Reaction Scheme Visualization
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Caption: Two-step synthesis via SNAr coupling and Nitro reduction. Step 1 requires anhydrous
conditions to prevent hydrolysis.

Detailed Protocol
Step 1: Ether Linkage Formation (

)

The electron-withdrawing nitro group at the ortho position of 2-chloronitrobenzene activates the
ring for nucleophilic attack by the phenoxide.

» Reagents: 2-Chloronitrobenzene (1.0 eq), 3-Bromophenol (1.1 eq), Potassium Carbonate (

, 2.0 eq).[1]

¢ Solvent: DMF (Dimethylformamide) or DMSO.

» Procedure:
o Dissolve 3-bromophenol in DMF under nitrogen atmosphere.
o Add

and stir at room temperature for 30 mins to generate the phenoxide anion.

o Add 2-chloronitrobenzene and heat the mixture to 90-100°C for 4—6 hours.
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o Monitor: TLC (Hexane/EtOAc 8:2) should show consumption of the chloro-starting
material.[1]

o Workup: Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid.
[1] Filter, wash with water, and dry.[1]

Step 2: Chemoselective Reduction (Bechamp Reduction)

We use Iron (Fe) reduction to avoid dehalogenation of the bromine atom, which can occur with
catalytic hydrogenation (

).

o Reagents: Nitro-intermediate (from Step 1), Iron powder (5.0 eq), Ammonium Chloride (
, 5.0 eq).[1]

e Solvent: Ethanol/Water (3:1).

e Procedure:

o

Suspend the nitro compound in EtOH/Water.[1]

o Add Fe powder and

[1]

o Reflux vigorously (80°C) for 2—4 hours.

o Validation: The yellow color of the nitro compound fades to a pale brown/colorless
solution.[1]

o Workup: Filter hot through a Celite pad to remove iron oxides.[1] Concentrate the filtrate
and extract with Ethyl Acetate.[1]

o Purification: Recrystallization from Ethanol or Column Chromatography.[1]

Medicinal Chemistry Applications
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This scaffold is highly valued for its ability to orient substituents in a non-planar geometry,
mimicking the twist found in bioactive peptides and biaryls.[1]

Structure-Activity Relationship (SAR) Logic
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Caption: SAR decision tree highlighting the three functional vectors for drug design
optimization.

Key Application Areas

o Kinase Inhibitors: The aniline nitrogen often serves as the "hinge binder" (forming H-bonds
with the ATP-binding pocket of kinases), while the bromophenyl group extends into the
hydrophobic back-pocket.

e COX-2 Inhibitors: Diaryl ethers are bioisosteres of the diaryl ketones found in NSAIDs like
Bromfenac. While Bromfenac uses a benzoyl linkage, the phenoxy ether offers improved
metabolic stability against carbonyl reductases.[1]

e Agrochemicals: The scaffold is homologous to diphenyl ether herbicides (e.g., Aclonifen),
which inhibit protoporphyrinogen oxidase (PPO).[1]

Safety & Handling (SDS Summary)

Hazard Classification:
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o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

o Skin/Eye Irritation: Category 2 (Irritant).

o Specific Target Organ Toxicity: May cause respiratory irritation.[1]
Handling Protocol:

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

e Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of
the aniline amine, which can darken over time.[1]

o Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic
waste (halogenated).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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